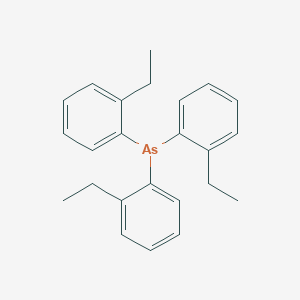

Tris(2-ethylphenyl)arsane

Description

Tris(2-ethylphenyl)arsane is an organoarsenic compound featuring an arsenic center bonded to three 2-ethylphenyl substituents. The ethyl groups in the 2-position of the phenyl rings introduce steric hindrance and electron-donating effects, which may influence reactivity, solubility, and applications in coordination chemistry or materials science. Such compounds are typically synthesized via Grignard or organometallic reactions with arsenic halides .

Properties

CAS No. |

65462-24-0 |

|---|---|

Molecular Formula |

C24H27As |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

tris(2-ethylphenyl)arsane |

InChI |

InChI=1S/C24H27As/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 |

InChI Key |

NPOIRSYBBFNXRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1[As](C2=CC=CC=C2CC)C3=CC=CC=C3CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-ethylphenyl)arsane typically involves the reaction of arsenic trichloride with 2-ethylphenyl magnesium bromide (a Grignard reagent). The reaction proceeds as follows:

AsCl3+3C8H9MgBr→As(C8H9)3+3MgBrCl

This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents and products. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tris(2-ethylphenyl)arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: It can be reduced to form lower oxidation state arsenic compounds.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

Oxidation: Arsenic oxides (e.g., As2O3).

Reduction: Lower oxidation state arsenic compounds.

Substitution: Various substituted phenylarsanes depending on the substituent introduced.

Scientific Research Applications

Tris(2-ethylphenyl)arsane has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment.

Industry: Used in the synthesis of other organoarsenic compounds and as a precursor in the production of semiconductors.

Mechanism of Action

The mechanism of action of Tris(2-ethylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated through the formation of covalent bonds between the arsenic atom and thiol groups in proteins. The pathways involved include the disruption of cellular redox balance and interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Organoarsenic Compounds

Key Observations:

- Steric and Electronic Effects: Tris(biphenyl-4-yl)arsane’s extended biphenyl groups create a rigid, planar structure, facilitating π-stacking interactions in its monoclinic crystal lattice . Tris(tert-butyldimethylsilyloxy)arsane’s silyl ether groups improve volatility, making it detectable via GC–MS, though its low abundance suggests synthetic or stability challenges .

- Crystallographic Features: Tris(biphenyl-4-yl)arsane adopts a monoclinic lattice (space group Pc) with two independent molecules (A and B) in the asymmetric unit. Dihedral angles between phenyl rings range from 5.7° to 88.2°, indicating significant conformational flexibility . Weak C–H···π interactions (2.75–3.05 Å) stabilize the crystal packing, a feature likely shared with tris(2-ethylphenyl)arsane due to analogous aromatic substituents .

Functional and Application Comparisons

- Coordination Chemistry: Tris(biphenyl-4-yl)arsane is utilized in synthesizing osmium and ruthenium clusters, where its bulky ligands stabilize metal centers . This compound may serve similar roles, though its smaller substituents could allow for tighter metal-ligand binding.

- Bioactivity and Environmental Relevance: No bioactivity has been reported for tris(tert-butyldimethylsilyloxy)arsane, despite its detection in environmental samples . Brominated analogs like tris(4-bromophenyl)arsane may persist in ecosystems due to halogenated aromatic stability, though toxicity data is absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.